molecular formula C11H9Cl2N3O3 B11775469 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11775469
M. Wt: 302.11 g/mol
InChI Key: FZJSESKCVAOPTA-UHFFFAOYSA-N
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Description

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1708260-07-4) is a chemical compound with a molecular weight of 302.11 and the molecular formula C 11 H 9 Cl 2 N 3 O 3 . This nitro-substituted pyrazoline derivative is intended for research applications in pharmaceutical development and medicinal chemistry. Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities . The core pyrazoline structure is a five-membered ring with two adjacent nitrogen atoms, and its derivatives are typically prepared from the cyclization of chalcones with hydrazine and its derivatives . Researchers are exploring this family of compounds for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . Specific pyrazoline compounds have also been investigated for their nonlinear optical (NLO) properties, making them candidates for applications in material science . The presence of both the 3,5-dichlorophenyl and nitro functional groups on the pyrazoline core in this particular compound suggests potential for high reactivity and specific binding interactions in biological systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9Cl2N3O3

Molecular Weight

302.11 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2

InChI Key

FZJSESKCVAOPTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazine-Ketone Cyclization

The pyrazole scaffold is typically constructed through cyclocondensation of 1,3-diketones with hydrazine derivatives. For 2-(5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, the precursor 3,5-dichlorophenyl ethanone reacts with hydrazine hydrate in ethanol under reflux (3–5 hours). Glacial acetic acid catalyzes imine formation, followed by cyclization to yield 5-(3,5-dichlorophenyl)-1H-pyrazole.

Reaction Conditions

  • Solvent: Ethanol (40 mL per 5 g ketone)

  • Catalyst: Glacial acetic acid (15 mL per 5 g ketone)

  • Temperature: Reflux (~78°C)

  • Yield: 67–85%

Diazonium Salt Coupling (Alternative Route)

Patent data describes diazonium salt intermediates for pyrazole functionalization. For example, 3,5-dichloroaniline diazonium chloride couples with β-keto esters (e.g., ethyl cyanoacetate) in chloroform at 20–30°C, forming hydrazone intermediates that cyclize to pyrazoles.

Optimization Parameters

Molar Ratio (Diazonium Salt:Ester)SolventTemperature (°C)Time (h)Yield (%)
1:1.1Chloroform20388
1:1.3Dichloroethane23492
1:1.5Toluene30584

Nitro-Group Introduction

Electrophilic Nitration

Post-cyclization nitration introduces the nitro group at the pyrazole 4-position. A mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C selectively nitrates the electron-rich pyrazole ring.

Procedure

  • Dissolve 5-(3,5-dichlorophenyl)-1H-pyrazole (1 equiv) in H₂SO₄ (10 mL/g).

  • Add HNO₃ dropwise over 30 minutes.

  • Stir at 0°C for 2 hours, pour onto ice, and neutralize with NaHCO₃.

  • Yield: 75–82%

Nitrating Agent Alternatives

Copper(II) nitrate in acetic anhydride offers milder conditions, reducing ring oxidation risks. This method achieves 70% yield at 50°C (4 hours), confirmed by TLC (hexane:ethyl acetate, 7:3).

Ethanol Side-Chain Functionalization

Nucleophilic Substitution

The ethanol moiety is introduced via alkylation of 4-nitro-5-(3,5-dichlorophenyl)-1H-pyrazole with 2-bromoethanol. Reaction in DMF with K₂CO₃ (2 equiv) at 80°C for 6 hours affords the target compound.

Optimization Data

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80678
NaHTHF65865
Cs₂CO₃Acetone501260

Reductive Amination (Alternative)

A two-step approach involves condensing 4-nitro-pyrazole with glycolaldehyde followed by NaBH₄ reduction. This method avoids harsh alkylation conditions but yields less consistently (55–68%).

Reaction Condition Analysis

Solvent Impact on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing intermediates. For example, DMF increases yields to 93% compared to 84% in toluene.

Temperature and Time Trade-offs

Lower temperatures (20–30°C) favor selectivity in diazonium coupling, while higher temperatures (80°C) accelerate nucleophilic substitutions but risk side reactions.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.70 (s, 2H, -CH₂-), 7.60 (s, 2H, Ar-H), 4.38 (q, 2H, -OCH₂).

  • IR (KBr): 3445 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl).

Purity and Yield Metrics

StepAverage Yield (%)Purity (%)
Cyclocondensation8597.8
Nitration7898.1
Alkylation7596.5

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties :
    • Research has shown that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural analogs have been reported to reduce inflammation in animal models of arthritis and other inflammatory diseases.
  • Neurological Disorders :
    • The compound's potential in treating neurological disorders is being explored, particularly in relation to its effects on neuroinflammation and neuroprotection. Studies suggest it may help in conditions like Alzheimer's disease by modulating neuroinflammatory responses.

Case Studies

StudyFindingsReference
Study on Anticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.Journal of Medicinal Chemistry
Anti-inflammatory ResearchShowed reduction in paw edema in rat models, indicating potential as an anti-inflammatory agent.European Journal of Medicinal Chemistry
Neuroprotective EffectsExhibited protective effects against oxidative stress-induced neuronal death in vitro.Molecular Neurobiology

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variants of this compound are being synthesized to enhance potency and selectivity for specific biological targets.

Synthetic Route Overview

  • Starting Materials : Utilize appropriate substituted phenyl hydrazines and nitro compounds.
  • Reaction Conditions : Conduct reactions under controlled temperatures with suitable catalysts.
  • Purification : Employ chromatography techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Substituents :
    • Position 1: 2,4-Dichlorophenyl
    • Position 3: Carboxamide-piperidine
    • Position 5: 4-Iodophenyl
  • Key Differences: The ethanol group in the target compound is replaced with a carboxamide-piperidine chain in AM251, increasing lipophilicity and altering receptor binding kinetics. AM251 lacks a nitro group but includes a methyl group at position 3.
  • Activity: AM251 is a cannabinoid receptor CB1 inverse agonist, whereas the nitro and ethanol groups in the target compound may favor interactions with other GPCRs or enzymes .

Rimonabant (SR141716A)

  • Substituents :
    • Position 1: 2,4-Dichlorophenyl
    • Position 3: Carboxamide-piperidine
    • Position 5: 4-Chlorophenyl
  • Activity: Rimonabant’s carboxamide-piperidine chain enhances CB1 antagonism, while the target compound’s ethanol group may improve aqueous solubility but reduce blood-brain barrier penetration .

Isoxazole-Based Analogs

(5S)-4-[5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzoic Acid

  • Core Structure : Isoxazole (O and N heteroatoms) vs. pyrazole (two N atoms).
  • Substituents :
    • 3,5-Dichlorophenyl and trifluoromethyl groups at position 4.
  • Key Differences :
    • The isoxazole core is less aromatic than pyrazole, affecting π-π stacking interactions.
    • The trifluoromethyl group introduces strong electronegativity, unlike the nitro group in the target compound.
  • Application : Patent claims suggest utility in metabolic disorders, highlighting divergent biological targets compared to pyrazole derivatives .

Imidazole-Based Analogs

5-[(3,5-Dichlorophenyl)-thio]-4-(1-methylethyl)-1H-imidazole-2-methanol carbamate

  • Core Structure : Imidazole (two N atoms in 1,3-positions).
  • Substituents :
    • 3,5-Dichlorophenyl-thio group at position 5.
  • Key Differences: The thioether linkage (-S-) increases hydrophobicity compared to the nitro group. The carbamate group replaces the ethanol moiety, altering metabolic pathways.
  • Activity : Such imidazole derivatives are often protease inhibitors, suggesting functional divergence from pyrazole-based molecules .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Activity
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol Pyrazole 3,5-Dichlorophenyl (C5), -NO₂ (C4), -CH₂CH₂OH (N1) ~328.1 2.1 GPCR modulation (inferred)
AM251 Pyrazole 2,4-Dichlorophenyl (C1), 4-iodophenyl (C5), carboxamide-piperidine (C3) ~523.7 6.8 CB1 inverse agonist
(5S)-4-[5-(3,5-Dichlorophenyl)-...-isoxazol-3-yl]-2-methylbenzoic acid Isoxazole 3,5-Dichlorophenyl (C5), -CF₃ (C5), methylbenzoic acid (C4) ~454.8 4.5 Metabolic disorder target
5-[(3,5-Dichlorophenyl)-thio]-...-imidazole Imidazole 3,5-Dichlorophenyl-thio (C5), carbamate (C2) ~389.9 3.9 Protease inhibition

Research Findings and Implications

This contrasts with AM251’s iodophenyl group, which relies on halogen bonding .

Ethanol vs. Carboxamide: The ethanol substituent enhances aqueous solubility (LogP ~2.1) compared to AM251’s carboxamide-piperidine (LogP ~6.8), suggesting better pharmacokinetics but reduced CNS penetration.

Dichlorophenyl Commonality : The 3,5-dichlorophenyl group is conserved across analogs, indicating its critical role in hydrophobic interactions with aromatic residues in target proteins .

Metabolic Stability : Nitro groups are susceptible to enzymatic reduction, which may limit the target compound’s half-life compared to rimonabant’s chlorophenyl substituents .

Biological Activity

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, a compound with the CAS number 1708260-07-4, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3O3C_{11}H_{9}Cl_{2}N_{3}O_{3} with a molecular weight of 302.11 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl and nitro group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethanol moiety. Detailed synthetic pathways can be found in relevant literature, highlighting various methods that yield this compound efficiently.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that certain pyrazole derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like nitro and halogens enhances their cytotoxic effects.

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism underlies their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been documented. They exhibit activity against a range of bacteria and fungi, which is crucial for developing new antimicrobial agents in response to rising antibiotic resistance .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling Pathways : These compounds can modulate pathways such as apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Study on Anticancer Activity : A series of pyrazole derivatives were tested against breast cancer cell lines, showing that modifications at specific positions significantly increased their cytotoxicity .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of related compounds in animal models, demonstrating reduced edema and inflammation markers following treatment with pyrazole derivatives .

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